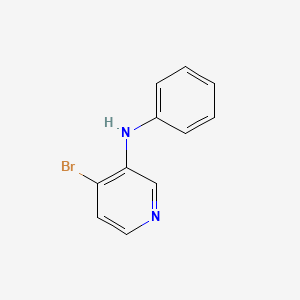

4-bromo-N-phenylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

4-bromo-N-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9BrN2/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

TTZXZQFGGDAYNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CN=C2)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Bromo N Phenylpyridin 3 Amine

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 4-position of the pyridine (B92270) ring is susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org In the context of 4-bromo-N-phenylpyridin-3-amine, this reaction allows for the introduction of various aryl and heteroaryl groups at the bromine-bearing position.

The scope of the Suzuki-Miyaura coupling with this compound is broad, accommodating a wide range of boronic acids and their corresponding esters. Both electron-rich and electron-deficient arylboronic acids can be successfully coupled, leading to the synthesis of a diverse library of biaryl and heteroaryl-substituted pyridinamines. mdpi.com For instance, the reaction has been shown to be effective with phenylboronic acid, as well as with substituted phenylboronic acids bearing either electron-donating or electron-withdrawing groups. nih.gov

However, certain limitations exist. The commercial availability of a wide variety of boronic acids can be a constraint. libretexts.org While many boronic acids are readily accessible, more complex or specialized structures may need to be synthesized separately. libretexts.org Additionally, the reactivity of some heteroaromatic boronic esters can be lower, potentially leading to reduced yields or requiring more tailored reaction conditions. libretexts.orgnih.gov The presence of certain functional groups on the boronic acid or ester can also influence the reaction's efficiency.

The choice of palladium catalyst and ligands is crucial for achieving high yields and broad substrate scope in the Suzuki-Miyaura coupling of this compound. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, more specialized catalyst systems can provide superior results, particularly with challenging substrates. mdpi.comnih.gov

The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity, promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent steps of the catalytic cycle. libretexts.org For couplings involving ortho-substituted anilines, specific catalysts like CataCXium A Pd G3 have been identified as being particularly effective. nih.gov The development of palladacycle catalysts has also offered advantages such as thermal stability, insensitivity to air and water, and lower catalyst loading. libretexts.org The selection of the appropriate base and solvent system is also critical for optimizing the reaction conditions and ensuring efficient transmetalation. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 4-Phenyl-N-phenylpyridin-3-amine | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(4-Methoxyphenyl)-N-phenylpyridin-3-amine | Good |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(4-Fluorophenyl)-N-phenylpyridin-3-amine | Moderate |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions as specific data for this compound was not available in the search results.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other significant palladium-catalyzed transformations, including Heck and Sonogashira reactions, to introduce alkenyl and alkynyl functionalities, respectively.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. thieme-connect.de This reaction typically employs a palladium catalyst and a base. thieme-connect.de For this compound, the Heck reaction provides a direct route to introduce a variety of alkenyl groups at the 4-position of the pyridine ring.

The reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. thieme-connect.de The stereoselectivity is also typically high, favoring the formation of the E-isomer. thieme-connect.de The choice of palladium catalyst, ligand, and base can influence the reaction's efficiency and outcome. thieme-connect.de While simple palladium salts can be used, the addition of phosphine ligands is often beneficial, especially for less reactive aryl bromides. thieme-connect.de

Table 2: Illustrative Heck Reaction of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Acrylamide | Pd(OAc)₂ | Et₃N | MeCN | (E)-3-(3-Amino-N-phenylpyridin-4-yl)acrylamide |

This table is a representative example based on general Heck reaction principles, as specific data for this compound was not available in the search results.

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction allows for the direct introduction of an alkynyl group onto the pyridine ring of this compound.

The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The amine base not only neutralizes the hydrogen halide byproduct but can also act as the solvent. wikipedia.org While the traditional Sonogashira coupling involves a copper co-catalyst, copper-free variations have also been developed. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions can be tailored to optimize the yield and accommodate various functional groups on the alkyne. libretexts.org

Table 3: Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene (B28343) | 4-(Phenylethynyl)-N-phenylpyridin-3-amine |

This table is a representative example based on general Sonogashira coupling principles, as specific data for this compound was not available in the search results.

Negishi and Stille Coupling Approaches

The carbon-bromine bond at the 4-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a Negishi coupling , an organozinc compound is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is valued for its high reactivity and functional group tolerance. wikipedia.orgnrochemistry.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. nrochemistry.comyoutube.com For this compound, this would involve the formation of a new carbon-carbon bond at the 4-position of the pyridine ring.

The Stille reaction utilizes an organotin reagent to couple with an organic halide, also catalyzed by palladium. wikipedia.org Similar to the Negishi coupling, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a notable drawback. wikipedia.org

While specific examples for this compound are not prevalent in the provided search results, the general applicability of these reactions to aryl bromides suggests their utility in modifying this scaffold. organic-chemistry.orgwikipedia.org For instance, the Negishi coupling has been successfully applied to other bromopyridine derivatives, demonstrating its potential for creating complex molecules.

Non-Palladium Catalyzed Coupling Methodologies (e.g., Copper-catalyzed)

Copper-catalyzed coupling reactions present a valuable alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. rsc.orgrsc.org These methods are often more cost-effective and can offer different reactivity profiles. Copper(I)-catalyzed procedures are known for the formation of carbon-nitrogen bonds from aryl halides and amines or amides. rsc.org This type of reaction, often referred to as the Ullmann condensation, can be performed with aqueous ammonia (B1221849), avoiding the need for anhydrous solvents and expensive ligands. rsc.org

In the context of this compound, while the primary amine is already present, copper catalysis could be relevant for transformations of the bromo substituent. For example, copper-catalyzed methods have been developed for the heteroarylboration of 1,3-dienes with 3-bromopyridine (B30812) derivatives, leading to highly functionalized heterocyclic products through a cine substitution. nih.gov Additionally, photoinduced copper-catalyzed alkylation of amines with alkyl bromides has been demonstrated, showcasing another avenue for functionalization, although this typically involves the amine acting as the nucleophile. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings

The electronic nature of the substituted pyridine core governs its susceptibility to substitution reactions. The pyridine nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq This deactivation is exacerbated in acidic media, common for many electrophilic substitution reactions (e.g., nitration, sulfonation), as the ring nitrogen becomes protonated to form a pyridinium (B92312) cation, further withdrawing electron density. uoanbar.edu.iqntnu.no

However, the N-phenylpyridin-3-amine moiety contains two key activating systems: the secondary amine at the C-3 position of the pyridine and the attached phenyl ring.

On the Pyridine Ring: The amino group at C-3 is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the amino group are C-2 and C-4. Since the C-4 position is blocked by a bromine atom, electrophilic attack on the pyridine ring is strongly directed to the C-2 position. The activating effect of the amino group partially counteracts the deactivating effect of the pyridine nitrogen, making substitution more feasible than on an unsubstituted pyridine.

On the Phenyl Ring: The secondary amine also activates the attached phenyl ring, directing electrophilic substitution to its ortho and para positions. Therefore, reactions with electrophiles could potentially yield a mixture of products substituted on either the pyridine or the phenyl ring, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Typical electrophilic aromatic substitution reactions like Friedel-Crafts alkylations and acylations are generally not successful on pyridine rings due to the formation of a complex between the Lewis acid catalyst and the basic pyridine nitrogen. ntnu.no

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product(s) | Ring System Attacked | Rationale |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-Bromo-2-nitro-N-phenylpyridin-3-amine | Pyridine | The amino group is a strong ortho, para-director, making the C-2 position the most activated site on the pyridine ring. |

| Sulfonating Agent (e.g., SO₃/H₂SO₄) | This compound-2-sulfonic acid | Pyridine | Similar to nitration, the amino group directs substitution to the C-2 position. |

| Halogen (e.g., Br₂) | 2,4-Dibromo-N-phenylpyridin-3-amine | Pyridine | The amino group strongly activates for halogenation at the open ortho position (C-2). |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-Bromo-N-(4-nitrophenyl)pyridin-3-amine | Phenyl | The amine activates the phenyl ring for ortho, para substitution. The para product is often favored due to reduced steric hindrance. youtube.com |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing pyridine nitrogen and the bromine atom at the C-4 position makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). The C-4 position is activated towards nucleophilic attack, and bromide is an effective leaving group. nih.gov

This reactivity is well-documented for related 4-halopyridines, which readily undergo substitution with a variety of nucleophiles. nih.govresearchgate.net Research on 3-halo-4-aminopyridines has further shown that the C-4 position is reactive enough to participate in intramolecular SNAr reactions. acs.orgnih.gov Therefore, this compound is expected to react with nucleophiles such as amines, alkoxides, and thiolates to displace the C-4 bromine atom.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | N⁴,N³-Diphenylpyridine-3,4-diamine (if R=Phenyl) |

| Alkoxide | NaOR | 4-Alkoxy-N-phenylpyridin-3-amine |

| Thiolate | NaSR | 4-(Alkylthio)-N-phenylpyridin-3-amine |

| Cyanide | NaCN | 3-(Phenylamino)pyridine-4-carbonitrile |

Metalation and Lithiation Strategies for Ortho-Functionalization

Organolithium reagents are powerful bases and can be used to deprotonate C-H bonds, creating a nucleophilic carbon center for subsequent reaction with electrophiles. However, in this compound, several competing reaction pathways exist.

N-H Deprotonation: The proton on the secondary amine is the most acidic proton in the molecule (pKa ≈ 17-18 in DMSO for diphenylamine). Strong bases like n-butyllithium (n-BuLi) will first deprotonate the nitrogen to form a lithium amide. nih.govstackexchange.com This initial step is typically fast and precedes other metalation events.

Ortho-Lithiation (Directed Metalation): The resulting N-lithio-N-phenylpyridin-3-amide is a potent ortho-directing group. It can direct a second equivalent of organolithium reagent to deprotonate an adjacent C-H bond. The two possible sites for this directed ortho-metalation are C-2 on the pyridine ring and C-2' on the phenyl ring. Given the electronic activation of the pyridine C-2 position, this is a highly probable site for lithiation. This strategy is well-established for functionalizing aminopyridines, though often a protecting group like pivaloyl is used to enhance the directing effect and prevent N-H reactivity. acs.orgnih.gov

Lithium-Halogen Exchange: The reaction of an organolithium reagent with an aryl bromide can result in a fast bromine-lithium exchange. wikipedia.org This process is often kinetically favored over C-H deprotonation and its rate follows the trend I > Br > Cl. wikipedia.orgharvard.edu For this compound, treatment with an alkyllithium reagent like n-BuLi or t-BuLi could lead to rapid exchange at the C-4 position to generate 4-lithio-N-phenylpyridin-3-amine.

The competition between ortho-lithiation at C-2 and lithium-halogen exchange at C-4 is a critical consideration. The reaction outcome can be influenced by the choice of organolithium reagent, solvent, temperature, and reaction time. Generally, lithium-halogen exchange is extremely rapid and may dominate, especially at low temperatures. harvard.edu

Table 3: Potential Outcomes of Lithiation and Subsequent Electrophilic Quench

| Lithiation Pathway | Reagents (1. Base; 2. Electrophile E⁺) | Intermediate | Final Product |

| N-H Deprotonation only | 1. 1 eq. n-BuLi; 2. E⁺ (e.g., MeI) | Lithium 4-bromo-N-phenylpyridin-3-amide | 4-Bromo-N-methyl-N-phenylpyridin-3-amine |

| Ortho-Lithiation | 1. >2 eq. n-BuLi; 2. E⁺ | 2-Lithio-4-bromo-N-lithiopyridin-3-amine | 2-E-4-Bromo-N-phenylpyridin-3-amine |

| Lithium-Halogen Exchange | 1. 1 eq. t-BuLi; 2. E⁺ | 4-Lithio-N-phenylpyridin-3-amine | 4-E-N-phenylpyridin-3-amine |

Computational and Theoretical Investigations of 4 Bromo N Phenylpyridin 3 Amine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly those based on molecular orbital theory, provide profound insights into these characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity and lower kinetic stability. mdpi.com Conversely, a large HOMO-LUMO gap indicates high stability.

For 4-bromo-N-phenylpyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich phenylamine portion, particularly the nitrogen atom and the phenyl ring, while the LUMO would likely be distributed over the electron-deficient bromopyridine ring. This distribution would suggest that the molecule could act as a nucleophile through its phenylamine moiety and as an electrophile at the pyridine (B92270) ring.

A study on structurally related 5-aryl-2-methylpyridin-3-amine derivatives calculated HOMO-LUMO energy gaps in the range of 4.13–4.86 eV. mdpi.com It is anticipated that this compound would possess a comparable energy gap, signifying a relatively stable molecule with moderate reactivity.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger electrophilicity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high stability. mdpi.com |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors on the MEP map represent varying levels of electrostatic potential, indicating regions prone to electrophilic or nucleophilic attack.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the pyridine ring and potentially the bromine atom due to its lone pairs. mdpi.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) would be the most prominent positive site.

Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, typically found over the carbon-hydrogen frameworks of the aromatic rings.

Analysis of similar pyridine derivatives has shown that the lone pair on the pyridine nitrogen is a primary site for electrophiles, while the electronic density of the amino group's lone pair tends to delocalize over the phenyl ring. mdpi.com This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Table 2: MEP Surface Color-Coding and Interpretation

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Strongest attraction to positive charges (electrophiles). |

| Yellow | Negative | Attraction to positive charges. |

| Green | Neutral | Weak interactions. |

| Blue | Positive | Strongest attraction to negative charges (nucleophiles). |

The electron delocalization is not confined to the individual rings. The lone pair of electrons on the bridging nitrogen atom can participate in resonance, delocalizing into both the pyridine and phenyl π-systems. This extended conjugation affects the electronic properties of the entire molecule, influencing the charge distribution, bond lengths, and reactivity at various sites. The degree of this delocalization is dependent on the molecule's conformation, specifically the dihedral angle between the two rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Computational methods like conformational analysis and molecular dynamics (MD) simulations can explore the molecule's preferred shapes and dynamic behavior. nih.govrsc.orgnih.gov

This compound is not a rigid, flat molecule. Due to steric hindrance between the ortho-hydrogens of the two rings, there is restricted rotation around the C-N bond that connects the phenyl and pyridine moieties. This results in a "propeller-blade" conformation. researchgate.net The specific orientation of the two rings relative to each other is defined by the dihedral angle.

Studies on the highly analogous compound, 4-bromo-N-phenylaniline, provide valuable insight. X-ray crystallography revealed a significant twist in its structure, with a dihedral angle of 52.5° between the two benzene (B151609) rings. researchgate.net It is expected that this compound would adopt a similarly twisted conformation. The barrier to rotation around this C-N bond determines the stability of different conformers and can be computationally estimated. nih.govnih.govresearchgate.netresearchgate.net The specific dihedral angle impacts the extent of π-conjugation between the two rings, thereby influencing the molecule's electronic properties.

Table 3: Crystallographic Data for the Analogous Compound 4-Bromo-N-phenylaniline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrN | researchgate.net |

| Dihedral Angle | 52.5 (1)° | researchgate.net |

| C-N-C Bond Angle | 126.4 (2)° | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

This data is for the structural analog 4-bromo-N-phenylaniline and is presented to illustrate the likely conformational properties of this compound.

Non-covalent interactions play a crucial role in determining the preferred conformation of a molecule and how it arranges in the solid state.

Intramolecular Hydrogen Bonding: The structure of this compound contains a hydrogen bond donor (the amine N-H group) and a potential hydrogen bond acceptor (the pyridine nitrogen atom at position 1). The proximity of these two groups could allow for the formation of an intramolecular hydrogen bond. mdpi.comresearchgate.netnih.govrsc.org Such a bond would create a pseudo-cyclic structure, significantly restricting the rotation of the N-phenyl group and locking the molecule into a more planar conformation. This planarity would, in turn, enhance π-electron delocalization across the two ring systems. DFT calculations are an effective tool for investigating the presence and strength of such bonds. researchgate.net

π-Stacking Interactions: In the solid state, the planar aromatic rings of this compound can stack on top of each other, an interaction known as π-π stacking. researchgate.netnih.govresearchgate.netlibretexts.orgrsc.org These interactions are a result of combined dispersion and electrostatic forces and are fundamental to crystal packing. The specific arrangement can be face-to-face (sandwich) or offset (displaced stacking). libretexts.org The presence of the electron-rich phenyl ring and the relatively electron-poor pyridine ring could lead to favorable donor-acceptor type π-stacking, which would influence the material's solid-state properties.

Intermolecular Interactions and Crystal Packing Motifs in Solid State

The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions. For derivatives of aminopyridine, these interactions are crucial in determining the crystal packing, which in turn influences physical properties like solubility and melting point. While a specific crystallographic study for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into the expected intermolecular forces.

| Interaction Type | Description in Analogue (4-Bromo-N-phenylaniline) | Source |

| N-H...π | The amine hydrogen interacts with the π-system of a neighboring phenyl ring. | researchgate.net |

| C-H...π | A network of interactions exists where hydrogen atoms from the aryl rings interact with the π-systems of adjacent molecules. | researchgate.net |

Halogen bonding is a directional, non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site. rsc.org In molecules containing a bromo-substituent, such as this compound, the bromine atom can act as a halogen bond donor. Computational studies on bromo-pentafluorobenzene have demonstrated the ability of bromine to form σ-hole bonds with electron-rich regions like π-systems or heteroatoms. rsc.org The reactivity of N-halosuccinimides in bromination reactions can be enhanced by additives that form halogen bonds, increasing the electrophilic character of the bromine atom. nsf.gov In the solid state, these interactions can be a key structure-directing force. Analysis of related bromo-substituted organic compounds often reveals short Br...H, Br...O, or Br...N contacts, which are indicative of halogen bonding and play a role in stabilizing the crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can deconstruct the crystal packing into a fingerprint plot showing the contribution of different contact types.

For instance, a Hirshfeld analysis performed on the related compound 4,5-dibromo-3a,4,5,6,7,7a-hexahydro-1H-4,5-epoxyisoindole-1,3(2H)-dione revealed the percentage contributions of various intermolecular contacts to the total surface area. The analysis showed that H...H, Br...H/H...Br, and O...H/H...O interactions were the most significant, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing.

The table below, derived from the analysis of this analogue, illustrates how Hirshfeld analysis quantifies these interactions. A similar analysis on this compound would provide a detailed quantitative picture of its packing forces.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Source |

| H...H | 41.1% | |

| Br...H / H...Br | 24.5% | |

| O...H / H...O | 16.9% | |

| C...H / H...C | 8.2% |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms, including the characterization of transient species and the rationalization of product selectivity.

The synthesis of functionalized pyridines often involves multi-step sequences. One modern approach for the halogenation of pyridines utilizes a ring-opening, halogenation, and ring-closing strategy involving Zincke imine intermediates. nsf.gov A key synthetic transformation in such a process would be the electrophilic halogenation of the acyclic Zincke imine. nsf.gov

Computational chemistry is ideally suited to study such a step. By employing methods like Density Functional Theory (DFT), researchers can model the reaction path and locate the transition state structure for the C-Hal bond formation. Characterizing this transition state involves confirming it has a single imaginary frequency corresponding to the bond-forming process. The geometry of the calculated transition state would reveal the precise arrangement of the electrophile (e.g., from NBS) and the imine at the point of highest energy, offering critical insights into the reaction's feasibility and stereoelectronic requirements.

Many reactions can potentially yield multiple isomers. For the halogenation of pyridine derivatives, regioselectivity is a critical issue. For example, in the reaction of Zincke imines derived from 3-substituted pyridines, halogenation can occur at different positions. nsf.gov Experimental studies have shown that high selectivity for one isomer can be achieved under specific conditions, such as obtaining a >20:1 ratio for 3-bromo products at low temperatures. nsf.gov

Computational chemistry can rationalize this observed selectivity by calculating the energetics of competing reaction pathways. This involves:

Mapping Reaction Profiles: Calculating the energy profile for the formation of each possible regioisomer (e.g., bromination at C3 versus C5).

Calculating Activation Energies: Determining the activation energy (the energy difference between the reactants and the transition state) for each pathway.

The pathway with the lower activation energy will be kinetically favored, leading to the major product. By comparing the calculated activation energies, a direct, quantitative explanation for the observed product distribution can be achieved. This approach allows chemists to understand the electronic and steric factors that govern the reaction's outcome and to predict conditions that would favor a desired isomer.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Polyheterocyclic Systems and Fused Ring Structures

The strategic positioning of the bromo and amino functionalities in 4-bromo-N-phenylpyridin-3-amine makes it a valuable precursor for the synthesis of polyheterocyclic systems and fused ring structures. ias.ac.innih.govbohrium.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine (B92270) ring. Concurrently, the secondary amine can be involved in cyclization reactions, leading to the formation of fused heterocyclic frameworks.

For instance, intramolecular cyclization reactions can be envisioned where the N-H bond of the amine adds across a suitably positioned unsaturated moiety, which has been introduced via a cross-coupling reaction at the bromo-position. This strategy can lead to the formation of various fused nitrogen-containing heterocycles. The synthesis of pyrido[2,3-b]indoles or other related structures could potentially be achieved through such a pathway. The general strategy involves an initial N-arylation or a related C-N bond-forming reaction, followed by an intramolecular cyclization that forges a new ring. acs.orgresearchgate.net

A plausible synthetic route towards a fused heterocyclic system is outlined below:

| Reaction Step | Reagents and Conditions | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | 4-Aryl-N-phenylpyridin-3-amine |

| Intramolecular Cyclization | Strong acid or transition metal catalyst | Fused polyheterocycle (e.g., Pyrido[4,3-b]carbazole derivative) |

This approach highlights the utility of this compound as a linchpin in the assembly of complex heterocyclic structures, which are prevalent in pharmacologically active compounds and advanced materials. ias.ac.inbohrium.com

Role in Scaffold Diversity Generation for Combinatorial Libraries

In the field of drug discovery and materials science, the generation of combinatorial libraries containing a wide array of structurally diverse molecules is of paramount importance. The structure of this compound is well-suited for this purpose, acting as a versatile scaffold that can be systematically modified at multiple positions to generate a large number of distinct compounds.

The key to its utility in scaffold diversity lies in the orthogonal reactivity of its functional groups. The bromo group allows for diversification at the 4-position of the pyridine ring through various cross-coupling reactions. The secondary amine provides another point for modification, such as acylation, alkylation, or further arylation. Additionally, the phenyl ring can be substituted, offering another dimension for structural variation.

A representative scheme for generating a combinatorial library from this scaffold is presented below:

| Diversification Point | Reaction Type | Example Reagents |

| Pyridine C4-position | Suzuki Coupling | A library of diverse aryl and heteroaryl boronic acids |

| Amine Nitrogen | Acylation | A library of various acid chlorides or anhydrides |

| Phenyl Ring | (Pre-functionalized starting material) | Use of variously substituted anilines in the initial synthesis of the scaffold |

By employing a matrix approach where different substituents are introduced at each of these positions, a vast library of compounds with diverse electronic and steric properties can be rapidly synthesized. This diversity is crucial for screening and identifying molecules with desired biological activities or material properties.

Precursor for Advanced Materials (excluding specific physical properties)

The inherent electronic properties of the N-phenylpyridin-3-amine core structure suggest its potential as a precursor for advanced materials, particularly in the realm of organic electronics.

Diphenylamine and pyridine-based structures are known components in materials designed for charge transport, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-phenylpyridin-3-amine moiety can be considered a building block for hole-transporting materials. The nitrogen atom of the diphenylamine-like core can stabilize a positive charge (hole), and the extended π-system facilitates charge delocalization and transport.

The bromo-substituent on the pyridine ring of this compound provides a convenient handle to further extend the π-conjugation of the molecule through cross-coupling reactions. By attaching other aromatic or heteroaromatic units, the electronic properties can be fine-tuned to optimize charge mobility and energy levels for efficient device performance. For example, coupling with carbazole (B46965) or triphenylamine (B166846) moieties, which are well-known hole-transporting groups, could lead to promising materials. acs.org

The structure of this compound also lends itself to the design of molecular switches and sensors. The pyridine nitrogen can act as a binding site for metal ions or protons. Upon binding, the electronic properties of the entire molecule would be altered, leading to a change in its absorption or emission of light. This change can be used as a sensing signal.

The bromo-group can be replaced with a fluorophore or another signaling unit. The interaction of an analyte with the pyridine nitrogen could then modulate the properties of the attached fluorophore through electronic communication, forming the basis of a chemosensor. The N-phenyl group can also be modified to tune the sensitivity and selectivity of the sensor.

Development of Novel Organocatalysts and Ligands for Metal-Catalyzed Reactions

The presence of both a pyridine nitrogen and a secondary amine nitrogen makes this compound a potential candidate for development into novel ligands for metal-catalyzed reactions. The pyridine nitrogen can coordinate to a metal center, while the secondary amine could either be a secondary coordination site or be functionalized to introduce other ligating groups, creating a bidentate or tridentate ligand.

A related compound, 3-bromo-N,N-dimethylpyridin-4-amine, has been noted for its role in coordination chemistry, acting as a monodentate ligand through its pyridine nitrogen. This suggests that this compound could similarly coordinate to metal centers. The N-phenyl group could influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. wayne.edu

Potential applications of such ligands could be in cross-coupling reactions, hydrogenations, or oxidations. The bromo-substituent could also be used to immobilize the ligand onto a solid support, facilitating catalyst recovery and reuse.

Applications in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct large, well-defined molecular assemblies. The structure of this compound possesses several features that make it an interesting building block for supramolecular chemistry. mdpi.com

The secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of self-assembled structures like chains, tapes, or more complex networks. The phenyl and pyridine rings can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. mdpi.comresearchgate.net

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. This provides an additional tool for controlling the self-assembly process. By co-crystallizing this compound with other molecules that have complementary hydrogen bonding or halogen bonding sites, a wide variety of supramolecular structures with potentially interesting properties can be designed and synthesized. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Bromo N Phenylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-bromo-N-phenylpyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

Advanced 1D NMR Techniques (e.g., DEPT, APT)

While standard ¹H and ¹³C NMR provide initial information on the number and environment of protons and carbons, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.netresearchgate.net

A DEPT-135 experiment for this compound would be expected to show positive signals for all CH and any potential CH₃ groups, and negative signals for any CH₂ groups. Quaternary carbons, such as the carbon atom attached to the bromine (C-4) and the carbon atoms at the junction of the two aromatic rings, would be absent in a DEPT-135 spectrum. A DEPT-90 spectrum would exclusively show signals for the CH groups, allowing for their definitive identification. researchgate.net

The APT experiment provides similar information but with a key difference: quaternary carbons are visible, typically as negative signals, along with methylene groups, while methine and methyl groups appear as positive signals. hoffmanchemicals.com This makes APT a useful complementary technique to DEPT for a comprehensive assignment of all carbon signals in a single experiment.

Table 1: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Multiplicity |

|---|---|---|

| C-2 | ~145-150 | Positive (CH) |

| C-3 | ~135-140 | No Signal (Quaternary) |

| C-4 | ~110-115 | No Signal (Quaternary) |

| C-5 | ~120-125 | Positive (CH) |

| C-6 | ~140-145 | Positive (CH) |

| C-1' (Phenyl) | ~140-145 | No Signal (Quaternary) |

| C-2'/C-6' (Phenyl) | ~120-125 | Positive (CH) |

| C-3'/C-5' (Phenyl) | ~128-132 | Positive (CH) |

| C-4' (Phenyl) | ~122-126 | Positive (CH) |

Note: Predicted chemical shifts are based on data from structurally similar compounds such as 4-bromo-N-phenylaniline and substituted pyridines. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY for Stereochemical Insights)

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on both the pyridine (B92270) and phenyl rings, confirming their respective spin systems. For instance, the proton at C-2 would show a correlation with the proton at C-6 (a four-bond coupling, which can sometimes be observed in aromatic systems) and potentially a weak correlation with the NH proton. The protons on the phenyl ring would exhibit characteristic ortho, meta, and para couplings. spectrabase.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C chemical shifts. spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the NH proton would be expected to show correlations to the carbons of the pyridine ring (C-2 and C-4) and the ipso-carbon of the phenyl ring (C-1'). spectrabase.comchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformational preferences. In this compound, NOESY or ROESY could reveal the spatial relationship between the protons of the pyridine ring and the phenyl ring, providing insights into the dihedral angle between the two rings. hoffmanchemicals.comnih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For C₁₁H₉BrN₂, the presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensities. nist.govnih.gov

Fragmentation analysis, often performed using techniques like Electron Ionization (EI), provides further structural information. The fragmentation pattern of this compound would likely involve characteristic losses. nist.govrsc.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 249/251 | [C₁₁H₉BrN₂]⁺ | Molecular Ion |

| 170 | [C₁₁H₉N₂]⁺ | Loss of Br radical |

| 169 | [C₁₁H₈N₂]⁺ | Loss of HBr |

| 92 | [C₆H₆N]⁺ | Cleavage of the C-N bond (phenylamine fragment) |

| 78 | [C₅H₄N]⁺ | Pyridine fragment |

Note: The fragmentation pattern is predicted based on the known fragmentation of similar aromatic amines and halogenated compounds. nist.govrsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Insights

For this compound, the IR spectrum would be expected to show characteristic absorption bands. researchgate.netacs.orgchemicalbook.com The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Conformational insights can be gained by comparing experimental spectra with theoretical calculations for different possible rotamers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment and intermolecular interactions. chemicalbook.comresearchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, a successful crystal structure determination would provide unequivocal proof of its constitution and conformation in the solid state.

Crystallization Techniques and Crystal Growth Optimization

Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge. Various crystallization techniques are employed to achieve this.

Slow Evaporation: A common method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Optimization of crystal growth often involves systematically varying parameters such as the choice of solvent, concentration, temperature, and the presence of additives. For a compound like this compound, a range of solvents with varying polarities would be screened to find the optimal conditions for the growth of well-ordered single crystals.

Data Collection and Processing Protocols (for the analogue 4-bromo-N-phenylaniline)

In a typical crystallographic study of a compound like 4-bromo-N-phenylaniline, single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. The data collection is performed on a diffractometer, such as a Bruker APEXII CCD, using a specific radiation source, commonly Mo Kα radiation (λ = 0.71073 Å). drugbank.comgoogle.com The data collection is typically carried out at a low temperature, for instance, 125 K, to minimize thermal vibrations of the atoms. drugbank.comgoogle.com

The collected diffraction data are then processed using specialized software suites like SAINT for integration of the reflection intensities and SADABS for absorption correction. drugbank.comgoogle.com These corrections are crucial for obtaining accurate structural data.

| Parameter | Typical Value for 4-bromo-N-phenylaniline |

| Diffractometer | Bruker APEXII CCD |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 125 K |

| Data Integration Software | SAINT |

| Absorption Correction | SADABS (multi-scan) |

Refinement Procedures and Validation Metrics (for the analogue 4-bromo-N-phenylaniline)

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². google.comsigmaaldrich.com Software such as the SHELXTL package is commonly employed for this purpose. sigmaaldrich.com In this process, the positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model. google.com

The quality of the refined structure is assessed using several validation metrics. The R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For the 4-bromo-N-phenylaniline structure, a final R-factor of around 0.043 has been reported. drugbank.com The weighted R-factor (wR) and the goodness-of-fit (S) are also used to validate the model. google.com

| Metric | Typical Value for 4-bromo-N-phenylaniline |

| Refinement Method | Full-matrix least-squares on F² |

| Software | SHELXTL |

| R-factor (R1) | ~0.043 |

| Weighted R-factor (wR2) | ~0.118 |

| Goodness-of-fit (S) | ~1.07 |

Analysis of Molecular Conformation and Packing in the Crystal Lattice (for the analogue 4-bromo-N-phenylaniline)

The refined crystal structure provides precise information about the molecule's three-dimensional shape. For 4-bromo-N-phenylaniline, a key conformational feature is the dihedral angle between the two aromatic rings, which has been reported to be 52.5 (1)°. drugbank.com This "propeller-like" conformation is common in diphenylamines. The C-N-C bond angle is approximately 126.4 (2)°. drugbank.com

The analysis of the crystal lattice reveals the intermolecular interactions that govern the packing of the molecules. In the case of 4-bromo-N-phenylaniline, the structure is characterized by a network of intermolecular C-H···π and N-H···π interactions. drugbank.comgoogle.com Notably, classical N-H···N or N-H···Br hydrogen bonds are not observed. drugbank.com The N-H···π interaction involves the amine hydrogen atom and the center of an adjacent phenyl ring. google.com

| Structural Feature | Observation for 4-bromo-N-phenylaniline |

| Dihedral Angle (between rings) | 52.5 (1)° |

| C-N-C Bond Angle | 126.4 (2)° |

| Dominant Intermolecular Interactions | C-H···π and N-H···π |

| Hydrogen Bonding | No classical N-H···N or N-H···Br bonds |

Future Research Directions and Emerging Paradigms in the Chemistry of 4 Bromo N Phenylpyridin 3 Amine

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry, aimed at minimizing the environmental impact of chemical processes, are increasingly central to modern synthetic chemistry. researchgate.net Future research on 4-bromo-N-phenylpyridin-3-amine will likely prioritize the development of more sustainable synthetic routes and transformations.

Exploration of Biocatalytic Routes

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced waste. For the synthesis of this compound and its derivatives, the exploration of biocatalytic methods is a promising frontier. For instance, enzymes such as keto-reductases could be employed for the stereoselective reduction of precursor ketones, a strategy that has proven effective in the synthesis of other complex molecules. researchgate.net Similarly, the use of halohydrin dehalogenases could facilitate the introduction of various functionalities onto the pyridine (B92270) ring under neutral pH and ambient temperature, thereby avoiding harsh reagents and byproducts. researchgate.net

| Potential Biocatalytic Transformation | Enzyme Class | Potential Advantage |

| Asymmetric reduction of a ketone precursor | Keto-reductase | High enantioselectivity |

| Selective halogenation/dehalogenation | Halogenase/Dehalogenase | Regioselectivity, mild conditions |

| Amine functionalization | Transaminase | Direct and efficient amination |

Development of Photocatalyzed and Electrocatalyzed Reactions

Photocatalysis and electrocatalysis represent powerful tools for activating chemical bonds under mild conditions, often using visible light or electricity as the driving force. These methods could unlock novel reaction pathways for this compound. For example, photocatalytic cross-coupling reactions could be developed to form new carbon-carbon or carbon-heteroatom bonds at the bromine-bearing position, potentially avoiding the need for expensive and toxic transition metal catalysts. Electrocatalysis could offer an alternative for driving redox-neutral transformations or for generating reactive intermediates in a controlled manner.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new reactions can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). nih.gov Robotic platforms can prepare and screen thousands of reactions in parallel, rapidly identifying optimal conditions for the synthesis and derivatization of this compound. youtube.com For instance, HTE coupled with mass spectrometry analysis can be used to quickly evaluate a wide range of catalysts, solvents, and bases for nucleophilic aromatic substitution (SNAr) reactions involving this scaffold. nih.gov This approach not only boosts laboratory productivity but also generates large datasets that can provide deeper insights into reaction mechanisms. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Future research will likely delve into uncovering novel reactivity patterns of this compound beyond its traditional use in cross-coupling reactions. This could involve the exploration of unconventional bond activations. For example, the reactivity of the aminopyridine core itself could be harnessed in new ways. Studies on 4-aminopyridine (B3432731) have shown its versatile behavior with halogens, leading to charge-transfer complexes and unique dimeric structures. acs.org Similar investigations with this compound could reveal new reaction pathways. Furthermore, the development of methods for the late-stage functionalization of complex molecules containing this moiety is a key area of interest, potentially utilizing novel reagents that enable annulation reactions to build fused heterocyclic systems. acs.org

Advanced Computational Methodologies for Predictive Design and Virtual Screening

Computational chemistry is an indispensable tool in modern molecular design. Advanced computational methodologies can be employed to predict the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating the discovery process. For example, density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the regioselectivity of transformations. In the context of drug discovery, virtual screening of libraries of virtual compounds derived from this scaffold can identify promising candidates for specific biological targets. nih.govmdpi.com This in silico approach significantly reduces the time and cost associated with traditional screening methods.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |

| Molecular Docking | Virtual screening for potential biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure |

Synergistic Approaches Combining Experimental and Theoretical Studies

The most profound insights are often gained at the interface of experimental and theoretical research. nih.gov For this compound, a synergistic approach that combines laboratory synthesis and characterization with computational modeling will be crucial. For example, experimental observations of unexpected reactivity can be rationalized and understood through detailed theoretical calculations. nih.gov Conversely, computational predictions of novel reaction pathways or promising molecular designs can inspire and guide new experimental investigations. This iterative cycle of experiment and theory will be essential for unlocking the full potential of this versatile chemical entity. A precedent for this synergy is seen in the study of related brominated diphenylamines, where crystal structure analysis provides empirical data that can be correlated with theoretical models of molecular conformation and intermolecular interactions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.